3-Bromopyruvate

説明

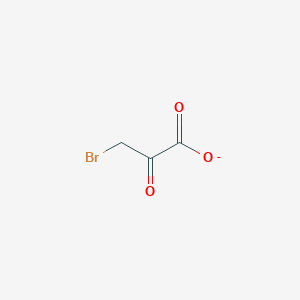

Structure

3D Structure

特性

CAS番号 |

68-38-2 |

|---|---|

分子式 |

C3H2BrO3- |

分子量 |

165.95 g/mol |

IUPAC名 |

3-bromo-2-oxopropanoate |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1 |

InChIキー |

PRRZDZJYSJLDBS-UHFFFAOYSA-M |

SMILES |

C(C(=O)C(=O)[O-])Br |

正規SMILES |

C(C(=O)C(=O)[O-])Br |

製品の起源 |

United States |

A Technical Guide to the Multimodal Mechanism of Action of 3-Bromopyruvate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention as a potent anticancer compound. Its efficacy stems from a multifaceted mechanism of action that fundamentally targets the unique metabolic phenotype of cancer cells, often described as the "Warburg effect." Characterized by a high rate of glycolysis even in the presence of oxygen, this metabolic reprogramming presents a key vulnerability that 3-BP exploits. This document provides an in-depth technical overview of 3-BP's core mechanisms, including its selective uptake, dual inhibition of glycolysis and mitochondrial respiration, induction of oxidative stress, and subsequent triggering of cancer cell death. Quantitative data are summarized, key experimental methodologies are detailed, and cellular pathways are visualized to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: A Multi-Pronged Assault on Cancer Cell Metabolism

The anticancer activity of 3-Bromopyruvate is not attributable to a single target but rather to a coordinated attack on the primary energy-producing pathways of cancer cells. As a highly reactive alkylating agent and an analog of pyruvate, 3-BP interferes with key metabolic nodes, leading to rapid ATP depletion and cell death.[1][2]

Selective Cellular Uptake

A critical aspect of 3-BP's tumor-specific action is its preferential entry into cancer cells. Many cancer cells overexpress monocarboxylate transporters (MCTs), particularly MCT1, to export the large amounts of lactate (B86563) produced during aerobic glycolysis.[3][4][5] 3-BP structurally mimics lactate and pyruvate, allowing it to be efficiently taken up by these transporters.[6][7][8] This selective uptake concentrates the drug within tumor cells, enhancing its cytotoxicity while sparing normal tissues that express lower levels of MCTs.[3][4]

Inhibition of Glycolysis: Halting the Primary Energy Engine

Upon entering the cell, 3-BP rapidly targets key enzymes within the glycolytic pathway. Its primary mechanism of inhibition is the alkylation of cysteine residues in the active sites of these enzymes.[6]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Extensive evidence identifies GAPDH as a primary and highly sensitive target of 3-BP.[1][3][4][9] By alkylating critical cysteine residues, 3-BP irreversibly inhibits GAPDH activity, creating a significant bottleneck in the glycolytic pathway.[10][11] This inhibition is sufficient to promote profound antitumor effects by halting the production of ATP and NADH.[3]

-

Hexokinase II (HK-II): HK-II, which catalyzes the first irreversible step of glycolysis, is another major target.[12][13][14] In many cancer cells, HK-II is overexpressed and bound to the mitochondrial outer membrane via the voltage-dependent anion channel (VDAC).[15] 3-BP not only inhibits the enzymatic activity of HK-II but also causes its dissociation from the mitochondria.[14][16][17] This dual action disrupts both glycolysis and the anti-apoptotic protection conferred by mitochondria-bound HK-II.[13]

-

Other Glycolytic Enzymes: 3-BP has also been shown to inhibit other enzymes such as lactate dehydrogenase (LDH) and phosphoglycerate kinase (PGK), further contributing to the comprehensive shutdown of glycolysis.[6][18]

The profound inhibition of glycolysis leads to a rapid and severe depletion of cellular ATP, a primary contributor to 3-BP's cytotoxic effects.[1][2]

Disruption of Mitochondrial Function

Beyond its effects on glycolysis, 3-BP is a potent disruptor of mitochondrial function, targeting both the Tricarboxylic Acid (TCA) cycle and oxidative phosphorylation (OXPHOS).

-

Inhibition of Respiratory Chain Complexes: 3-BP directly inhibits the activity of mitochondrial respiratory chain complexes, notably Complex I and Complex II (Succinate Dehydrogenase, SDH).[6][10][19] This impairment of the electron transport chain disrupts the primary pathway for ATP production in normal cells and a key secondary pathway in many cancer cells.[10]

-

Inhibition of TCA Cycle Enzymes: Studies have demonstrated that 3-BP inhibits key enzymes within the TCA cycle, including isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD).[20][21] This further cripples the cell's metabolic flexibility and ability to generate reducing equivalents for ATP synthesis.

-

Induction of Apoptosis via HK-II Dissociation: As mentioned, 3-BP detaches HK-II from the mitochondrial VDAC.[14][17] This event is critical, as it allows pro-apoptotic molecules to access the mitochondrial membrane. Specifically, the dissociation of HK-II has been shown to trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, leading to caspase-independent cell death.[14][17]

Induction of Oxidative Stress and Depletion of Antioxidant Defenses

3-BP induces a state of severe oxidative stress through a two-pronged mechanism:

-

Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain by 3-BP causes electron leakage, leading to the significant generation of superoxide (B77818) and other reactive oxygen species (ROS).[6][22][23]

-

Depletion of Glutathione (B108866) (GSH): As a potent alkylating agent, 3-BP directly reacts with and depletes the cellular pool of reduced glutathione (GSH), the primary endogenous antioxidant.[6][10] This compromises the cell's ability to neutralize ROS.

The combination of increased ROS production and depleted antioxidant defenses results in overwhelming oxidative stress, causing damage to DNA, proteins, and lipids, and ultimately contributing to cell death.[6][7][23] At lower concentrations, this ROS-mediated DNA damage can be a significant contributor to cytotoxicity.[6][23]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory effects of 3-Bromopyruvate.

Table 1: IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| HCT116 | Colorectal Cancer | 22.5 ± 0.7 | 72 | [16] |

| CaCo2 | Colorectal Cancer | 36.6 ± 2.1 | 72 | [16] |

| SW480 | Colorectal Cancer | 16.9 ± 1.0 | 72 | [16] |

| DLD-1 | Colorectal Cancer | 16.9 ± 1.3 | 72 | [16] |

| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [24] |

| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 | [24] |

| MCF-7 | Breast Cancer (ER+) | 111.3 | 24 | [24] |

| MCF-7 | Breast Cancer (ER+) | 75.87 | 48 | [24] |

| Panc-2 | Pancreatic Cancer | ~15 | Not Specified | [8][25] |

Table 2: Inhibition of Key Metabolic Enzymes by 3-Bromopyruvate

| Enzyme Target | Cell Line / System | Concentration | % Inhibition / Effect | Reference |

| GAPDH | HepG2 (Hepatocellular Carcinoma) | 150 µM | >70% inhibition after 30 min | [10][11] |

| GAPDH | HCT116 (Colorectal Cancer) | <30 µM | IC50 value | [10] |

| GAPDH | in vitro | ~25 µM | Ki value | [10] |

| Succinate Dehydrogenase (SDH) | HepG2 (Hepatocellular Carcinoma) | 150 µM | IC50 for inhibiting respiration | [10] |

| HK-II, GAPDH, PGK | HepG2 (Hepatocellular Carcinoma) | 100 µM | ~60% inhibition | [20] |

| Pyruvate Dehydrogenase (PDH) | HepG2 (Hepatocellular Carcinoma) | 100 µM | ~50% inhibition | [20] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate 3-BP's mechanism of action.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Seed cells (e.g., 6x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[12][26]

-

Treat cells with various concentrations of 3-BP for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (e.g., 5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.[12]

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[12]

-

-

Trypan Blue Exclusion Assay:

-

Culture cells to a concentration of approximately 1x10⁶ cells/mL and treat with various concentrations of 3-BP for the desired time.[6]

-

Harvest the cells and resuspend them in a small volume of media or PBS.

-

Mix an aliquot of the cell suspension with a 0.4% Trypan blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[6]

-

Calculate the percentage of viable cells.

-

Measurement of Intracellular ATP Levels

-

Seed cells (e.g., 2x10⁵ cells/well) in a 12-well plate and allow them to adhere overnight.[12]

-

Treat cells with various concentrations of 3-BP for a specified time (e.g., 5 hours).

-

Collect the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer).[12]

-

Centrifuge the lysates to pellet cellular debris.

-

Use a commercial luminescence-based ATP assay kit, which utilizes the luciferase/luciferin reaction, to measure ATP concentrations in the supernatant according to the manufacturer's instructions.[12]

-

Normalize the luminescence signal to the total protein concentration of the sample.

Analysis of Apoptosis (Annexin V/PI Staining)

-

Seed cells (e.g., 5x10⁵ cells/well) in a 6-well plate and allow them to adhere overnight.

-

Treat cells with 3-BP for the desired time (e.g., 48 hours).[16]

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin-binding buffer.

-

Add Annexin V conjugate (e.g., Alexa Fluor 488) and Propidium Iodide (PI) to the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.

Western Blot Analysis for Protein Expression/Modification

-

Treat cells with 3-BP as required for the experiment.

-

Lyse cells on ice with a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[16]

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) at 4°C to pellet debris.

-

Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA or Bradford).

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Pathways and Workflows

Diagram 1: Comprehensive Mechanism of Action of 3-Bromopyruvate

Caption: Overview of 3-BP's mechanism, from selective uptake to induction of cell death.

Diagram 2: 3-Bromopyruvate's Inhibition of the Glycolytic Pathway

Caption: Key enzymatic targets of 3-BP within the glycolytic pathway.

Diagram 3: 3-Bromopyruvate's Impact on Mitochondrial Function

Caption: 3-BP disrupts the TCA cycle, ETC, and key mitochondrial membrane interactions.

Diagram 4: Experimental Workflow for Assessing 3-BP Cytotoxicity

Caption: A standard workflow for determining the IC50 value of 3-BP in cancer cells.

References

- 1. 3-bromopyruvate: a new targeted antiglycolytic agent and a promise for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells | Semantic Scholar [semanticscholar.org]

- 8. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Role of mitochondria-associated hexokinase II in cancer cell death induced by 3-bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-Bromopyruvate induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]

- 21. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. spandidos-publications.com [spandidos-publications.com]

- 25. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Early History of 3-Bromopyruvate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention in the scientific community for its potent and selective anti-cancer properties. This technical guide provides an in-depth overview of the discovery, early history, and foundational experimental work that established 3-BP as a promising anti-cancer agent. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core science behind 3-BP's mechanism of action.

Discovery and Initial Synthesis

While the antitumor properties of 3-Bromopyruvate were uncovered in the year 2000, the compound itself has been known for much longer as an alkylating agent.[1] Its synthesis is a relatively straightforward chemical process.

Chemical Synthesis of 3-Bromopyruvate

The synthesis of 3-bromopyruvic acid is typically achieved through the bromination of pyruvic acid. In this reaction, pyruvic acid is treated with bromine in the presence of a catalytic amount of concentrated sulfuric acid. The reaction is usually carried out in a solvent such as dichloromethane. The product, 3-bromopyruvic acid, precipitates as a white solid.

The Dawn of a New Anti-Cancer Strategy: Targeting Tumor Metabolism

The journey of 3-BP as a potential cancer therapeutic began in the laboratory of Professor Peter L. Pedersen at the Johns Hopkins University School of Medicine. The research was grounded in the long-observed metabolic hallmark of cancer cells known as the "Warburg effect," where cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen. The Pedersen lab hypothesized that targeting this aberrant energy metabolism could be a selective way to destroy cancer cells while sparing normal tissues.

In 2000, Dr. Young Hee Ko, a researcher in Pedersen's lab, identified 3-bromopyruvate as a candidate for this new therapeutic strategy.[2][3][4] The rationale was that as a pyruvate (B1213749) analog, 3-BP could potentially enter cancer cells and inhibit key glycolytic enzymes, thereby shutting down their primary energy production pathway.

The initial groundbreaking study was published in 2001 in Cancer Letters. This work demonstrated that 3-BP could effectively kill highly glycolytic AS-30D hepatocellular carcinoma (HCC) cells by inhibiting both glycolysis and, to a lesser extent, mitochondrial respiration.[5] This dual-targeting mechanism was a significant finding, as it suggested that 3-BP could induce a catastrophic energy depletion in cancer cells.

A subsequent landmark paper in 2004, published in Biochemical and Biophysical Research Communications, provided compelling in vivo evidence of 3-BP's efficacy.[6][7] In this study, treatment with 3-BP led to the complete eradication of advanced tumors in 19 out of 19 treated rats without any apparent toxicity or tumor recurrence.[6][7] These seminal publications laid the foundation for over a decade of research into the therapeutic potential of 3-BP.

Mechanism of Action: A Multi-pronged Attack on Cancer Cell Energy Production

The efficacy of 3-BP stems from its ability to simultaneously disrupt multiple key metabolic pathways within cancer cells. This multi-targeted approach is believed to be a primary reason for its potent anti-cancer activity.

Cellular Uptake

A crucial aspect of 3-BP's selectivity for cancer cells is its mode of entry. Cancer cells, due to their high glycolytic rate and subsequent lactate (B86563) production, often overexpress monocarboxylate transporters (MCTs) to export lactate and maintain intracellular pH. 3-BP, being structurally similar to lactate and pyruvate, is efficiently taken up by these transporters, particularly MCT1.[5] This leads to a higher intracellular concentration of 3-BP in cancer cells compared to normal cells, which typically have lower MCT expression.

Inhibition of Glycolysis

Once inside the cell, 3-BP acts as a potent inhibitor of several key glycolytic enzymes through the alkylation of their cysteine residues.

-

Hexokinase II (HK2): HK2 catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. In many cancer cells, HK2 is overexpressed and bound to the outer mitochondrial membrane, where it gains preferential access to ATP. 3-BP has been shown to inhibit HK2 activity, thereby blocking glycolysis at its entry point.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is another critical enzyme in the glycolytic pathway. Studies using radiolabeled 3-BP have identified GAPDH as a primary intracellular target.[8] Inhibition of GAPDH not only halts glycolysis but also has downstream effects on other cellular processes.

Disruption of Mitochondrial Respiration

In addition to its profound effects on glycolysis, 3-BP also impairs mitochondrial function. It has been shown to inhibit succinate (B1194679) dehydrogenase (SDH or Complex II) of the electron transport chain. This inhibition disrupts oxidative phosphorylation, further contributing to the depletion of cellular ATP.

Induction of Oxidative Stress

The disruption of the electron transport chain by 3-BP can lead to the leakage of electrons and the generation of reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components, including DNA, and contribute to cell death.

Quantitative Data Summary

The following tables summarize key quantitative data from early and subsequent studies on the effects of 3-Bromopyruvate.

Table 1: In Vitro Cytotoxicity of 3-Bromopyruvate (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 |

| MCF-7 | Breast Cancer | 111.3 | 24 |

| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 |

| MCF-7 | Breast Cancer | 75.87 | 48 |

| SW480 | Colorectal Cancer | 16.9 | 72 |

| DLD-1 | Colorectal Cancer | 16.9 | 72 |

| HCT116 | Colorectal Cancer | 22.5 | 72 |

| CaCo2 | Colorectal Cancer | 36.6 | 72 |

| HT-29 | Colon Cancer | 30 | 72 |

| HCT116 (p53+/+) | Colon Cancer | 13 | 72 |

Table 2: Enzyme Inhibition by 3-Bromopyruvate

| Enzyme | Cell Line/Source | 3-BP Concentration (µM) | % Inhibition |

| GAPDH | HepG2 | 150 | >70% |

| 3-Phosphoglycerate Kinase (3-PGK) | HepG2 | 150 | ~75% |

| Pyruvate Dehydrogenase (PDH) | HepG2 | Varies | ~50% |

| Isocitrate Dehydrogenase (IDH) | HepG2 | Varies | ~40% |

| α-Ketoglutarate Dehydrogenase (αKD) | HepG2 | Varies | ~50% |

| Succinate Dehydrogenase (SDH) | HepG2 | Varies | ~70% |

| Hexokinase II (HK2) | CT26 | Varies | ~25.8-28.8% |

| GAPDH | CT26 | Varies | ~67.7-73.8% |

| Succinate Dehydrogenase (SDH) | CT26 | Varies | ~50.9-52.9% |

Table 3: In Vivo Tumor Growth Inhibition by 3-Bromopyruvate

| Animal Model | Cancer Type | 3-BP Dose (mg/kg) | Tumor Growth Inhibition |

| Syngeneic Panc-2 Mouse Model | Pancreatic Cancer | 10 | ~35-40% reduction in volume |

| Syngeneic Mouse Model | Pancreatic Cancer | 15 & 20 | ~75-80% reduction |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on 3-Bromopyruvate.

Synthesis of 3-Bromopyruvic Acid

-

Reactants and Materials:

-

Pyruvic acid

-

Bromine

-

Concentrated sulfuric acid

-

Dichloromethane (solvent)

-

Petroleum ether

-

Reaction flask with stirrer

-

-

Procedure:

-

To a reaction flask containing pyruvic acid and dichloromethane, add a small amount of concentrated sulfuric acid.

-

While stirring, add bromine dropwise over a period of approximately 3.5 hours. A white precipitate will form.

-

Continue stirring for an additional hour after the bromine addition is complete.

-

Dilute the reaction mixture with cyclohexane and petroleum ether.

-

Cool the mixture to induce crystallization.

-

Filter the crystals, wash with petroleum ether, and dry to obtain the final product, 3-bromopyruvic acid.

-

Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Culture cancer cell lines (e.g., AS-30D, MCF-7, HCT116) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of 3-BP for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Hexokinase (HK) Activity Assay (Spectrophotometric)

-

Principle: The assay couples the production of glucose-6-phosphate by HK to the reduction of NADP+ by glucose-6-phosphate dehydrogenase (G6PDH). The rate of NADPH formation is measured by the increase in absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., Tris-HCl)

-

ATP

-

NADP+

-

Glucose

-

G6PDH

-

Magnesium chloride

-

Cell lysate or purified HK enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, NADP+, G6PDH, and magnesium chloride.

-

Add the cell lysate or purified enzyme to the reaction mixture.

-

Add 3-BP at various concentrations to the test samples.

-

Initiate the reaction by adding glucose.

-

Immediately measure the absorbance at 340 nm and continue to monitor the change in absorbance over time.

-

Calculate the enzyme activity based on the rate of NADPH formation.

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

-

Principle: The activity of GAPDH can be measured by monitoring the reduction of NAD+ to NADH in the presence of its substrate, glyceraldehyde-3-phosphate. The increase in NADH is measured by the absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., triethanolamine (B1662121) buffer)

-

NAD+

-

Glyceraldehyde-3-phosphate

-

Sodium arsenate (to inhibit the reverse reaction)

-

Cell lysate or purified GAPDH enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and sodium arsenate.

-

Add the cell lysate or purified enzyme.

-

Add 3-BP at various concentrations to the test samples.

-

Initiate the reaction by adding glyceraldehyde-3-phosphate.

-

Monitor the increase in absorbance at 340 nm over time to determine the enzyme activity.

-

ATP Level Measurement (Bioluminescence Assay)

-

Principle: This assay utilizes the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.

-

Reagents:

-

Luciferin-luciferase reagent

-

Cell lysis buffer

-

ATP standards

-

-

Procedure:

-

Culture and treat cells with 3-BP as described for the cell viability assay.

-

Lyse the cells to release the intracellular ATP.

-

Add the luciferin-luciferase reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Quantify the ATP concentration by comparing the luminescence of the samples to a standard curve generated with known ATP concentrations.

-

In Vivo Animal Studies (AS-30D Rat Hepatoma Model)

-

Animal Model:

-

Use female Sprague-Dawley rats.

-

The AS-30D hepatocellular carcinoma cell line is maintained as an ascites tumor in donor rats.

-

-

Tumor Implantation:

-

For the 2004 study, advanced cancers were induced by either allowing the ascites tumor to cause abdominal extension or by implanting AS-30D cells to form a solid tumor of 2-3 cm.

-

-

Treatment Protocol:

-

Administer 3-BP to the tumor-bearing rats. The route of administration in the early studies was often direct intra-arterial injection to the tumor site.

-

Monitor tumor size and the general health of the animals.

-

-

Outcome Measures:

-

Measure tumor volume over time.

-

Assess animal survival.

-

Perform histopathological analysis of tumors and normal tissues after the study.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by 3-Bromopyruvate and a typical experimental workflow for its evaluation.

Signaling Pathways Affected by 3-Bromopyruvate

Caption: Signaling pathways targeted by 3-Bromopyruvate, leading to cellular demise.

Experimental Workflow for In Vitro Evaluation of 3-Bromopyruvate

Caption: A typical experimental workflow for the in vitro assessment of 3-Bromopyruvate.

Conclusion

The discovery of 3-Bromopyruvate as a potent and selective anti-cancer agent marked a significant milestone in the exploration of metabolic therapies for cancer. The foundational work by Drs. Young Hee Ko and Peter L. Pedersen illuminated a novel strategy to exploit the unique metabolic phenotype of cancer cells. By targeting key enzymes in both glycolysis and mitochondrial respiration, 3-BP induces a profound energy crisis within cancer cells, leading to their demise. The early preclinical studies demonstrated remarkable efficacy, paving the way for continued research and development of this promising therapeutic agent. This technical guide serves as a comprehensive resource for understanding the fundamental principles and experimental basis of 3-Bromopyruvate's discovery and its mechanism of action.

References

- 1. mdpi.com [mdpi.com]

- 2. VX2 rabbit liver tumor model [bio-protocol.org]

- 3. AS30D Model of Hepatocellular Carcinoma: Tumorigenicity and Preliminary Characterization by Imaging, Histopathology, and Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Bromopyruvate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopyruvate (3-BP), a synthetic brominated analog of pyruvic acid, has emerged as a promising anti-cancer agent due to its potent and selective disruption of cellular metabolism in tumor cells. This technical guide provides an in-depth analysis of the core mechanisms by which 3-BP exerts its effects, focusing on its role as a powerful inhibitor of both glycolysis and oxidative phosphorylation. By targeting key metabolic enzymes, 3-BP effectively depletes cellular ATP, induces oxidative stress, and triggers programmed cell death in cancer cells, which predominantly rely on aerobic glycolysis for energy production—a phenomenon known as the Warburg effect. This document summarizes quantitative data on 3-BP's efficacy, details key experimental protocols for its study, and visualizes its complex interactions within cellular signaling pathways.

Introduction: The Warburg Effect and the Promise of 3-Bromopyruvate

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of ample oxygen, a process termed aerobic glycolysis or the Warburg effect.[1][2][3] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors to support rapid proliferation.[3] The dependence of many tumors on this altered metabolic state presents a therapeutic window for agents that can selectively target these pathways.

3-Bromopyruvate is a small molecule alkylating agent that has garnered significant attention for its ability to exploit this metabolic vulnerability.[1][3] It is a structural analog of pyruvate (B1213749) and lactate (B86563), which facilitates its entry into cancer cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[4] This selective uptake contributes to its targeted toxicity towards tumor cells while sparing normal tissues.[4] Once inside the cell, 3-BP acts as a potent inhibitor of several key enzymes involved in central carbon metabolism, leading to a catastrophic energy crisis and cell death.[1][2][3]

Mechanism of Action: A Multi-pronged Metabolic Attack

3-BP's primary mechanism of action involves the alkylation of cysteine residues on various enzymes, leading to their irreversible inactivation.[5] This reactivity allows it to target multiple critical nodes within the cell's metabolic network.

Inhibition of Glycolysis

3-BP is a potent inhibitor of glycolysis, the central pathway for glucose catabolism. Its primary targets in this pathway are:

-

Hexokinase II (HK-II): HK-II catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[6] In many cancer cells, HK-II is overexpressed and bound to the outer mitochondrial membrane through the voltage-dependent anion channel (VDAC).[6] This localization provides HK-II with preferential access to mitochondrial-generated ATP. 3-BP has been shown to inhibit HK-II activity, thereby blocking glucose metabolism at its entry point.[5][6]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): GAPDH is a crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[7] Numerous studies have identified GAPDH as a primary target of 3-BP.[7][8] Inhibition of GAPDH not only halts glycolysis but also leads to the accumulation of upstream glycolytic intermediates and a depletion of downstream products, including ATP and pyruvate.[7]

Disruption of Oxidative Phosphorylation

In addition to its profound effects on glycolysis, 3-BP also cripples mitochondrial respiration, the primary source of ATP in normal cells. Key mitochondrial targets of 3-BP include:

-

Succinate Dehydrogenase (SDH): SDH (Complex II of the electron transport chain) is a key enzyme in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2][3] 3-BP has been shown to inhibit SDH activity, leading to a disruption of the electron transport chain and a decrease in mitochondrial respiration.[2][3]

-

Other Mitochondrial Targets: Evidence suggests that 3-BP can also inhibit other components of the mitochondrial respiratory chain, including Complex I.[2] This broad inhibition of oxidative phosphorylation further contributes to the severe ATP depletion observed in 3-BP-treated cells.

Induction of Oxidative Stress and Apoptosis

The metabolic disruption caused by 3-BP leads to a significant increase in reactive oxygen species (ROS) and a depletion of the cellular antioxidant glutathione (B108866) (GSH).[2][8] This increased oxidative stress, coupled with profound ATP depletion, triggers the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[7]

Quantitative Data on 3-Bromopyruvate's Efficacy

The cytotoxic and inhibitory effects of 3-BP have been quantified across various cancer cell lines and enzyme assays. The following tables summarize key quantitative data.

| Cancer Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Citation(s) |

| Breast Cancer | ||||

| HCC1143 (TNBC) | 44.87 | 41.26 | - | [1] |

| MCF-7 | 111.3 | 75.87 | - | [1] |

| Colon Cancer | ||||

| HCT116 | - | - | 22.5 | [9] |

| HT-29 | - | - | 30 | [9] |

| Pancreatic Cancer | ||||

| MiaPaCa-2 (Normoxia) | - | - | 50-75 | [10] |

| MiaPaCa-2 (Hypoxia) | - | - | 12.5-25 | [10] |

| Suit-2 (Normoxia) | - | - | 50-75 | [10] |

| Suit-2 (Hypoxia) | - | - | 12.5-25 | [10] |

| Glioblastoma | ||||

| U118 | >40 (viability unaffected) | - | - | [11] |

| Table 1: IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines. |

| Enzyme | Cell Line / System | IC50 / Ki (µM) | Citation(s) |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Human colorectal cancer HCT116 cells | < 30 (IC50) | [3] |

| Purified GAPDH (in vitro) | ~25 (Ki) | [3] | |

| Succinate Dehydrogenase (SDH) | HepG2 cells | ~150 (IC50 for respiration inhibition) | [3] |

| Table 2: Inhibitory Concentrations of 3-Bromopyruvate on Key Metabolic Enzymes. |

| Parameter | Cell Line | 3-BP Concentration (µM) | Effect | Citation(s) |

| ATP Production | HCC1143 (TNBC) | 20, 40 | Dose- and time-dependent decrease | [1] |

| HCT116 | 30, 40 | >90% depletion at 6h with 40 µM | [9] | |

| Lactate Production | HCC1143 (TNBC) | 20, 30, 40 | Significant suppression | [1] |

| Hexokinase (HK) Activity | HCC1143 (TNBC) | 30, 40 | Dose-dependent decrease | [1] |

| Table 3: Effects of 3-Bromopyruvate on Key Metabolic Parameters. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of 3-Bromopyruvate.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 3-BP on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

3-Bromopyruvate (3-BP)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 6 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[12][13]

-

Prepare serial dilutions of 3-BP in complete culture medium. The pH of the 3-BP solutions should be adjusted to 7.4.[12]

-

Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of 3-BP. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

After the incubation period, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Carefully remove the medium containing MTT and add 150 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]

-

Measure the absorbance at 490 nm or 595 nm using a microplate reader.[12][13]

-

Calculate cell viability as a percentage of the untreated control.

ATP Level Measurement

Objective: To quantify the effect of 3-BP on cellular ATP levels.

Materials:

-

Cancer cell line of interest

-

12-well or 96-well plates

-

3-Bromopyruvate (3-BP)

-

Luminescence-based ATP Assay Kit (e.g., from Promega or Beijing Solarbio Science & Technology Co., Ltd.)[12][13]

-

Luminometer

Procedure:

-

Seed cells into a 12-well (2 x 10⁵ cells/well) or 96-well (1 x 10⁴ to 1 x 10⁵ cells/well) plate and allow them to attach overnight.[1][12][13]

-

Treat the cells with various concentrations of 3-BP for the desired time period (e.g., 4, 8, or 24 hours).[1][12]

-

Following treatment, lyse the cells according to the ATP assay kit manufacturer's instructions.[13] This typically involves adding a nucleotide-releasing buffer.[13]

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Add the luciferase-based ATP detection reagent to each sample.[13]

-

Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[13]

-

Normalize the ATP levels to the protein concentration of each sample or express as a percentage of the untreated control.

Lactate Production Assay

Objective: To measure the effect of 3-BP on lactate secretion, an indicator of glycolytic flux.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

3-Bromopyruvate (3-BP)

-

Lactate Assay Kit (e.g., from Sigma-Aldrich)[1]

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[1]

-

Treat the cells with various concentrations of 3-BP for 24 or 48 hours.[1]

-

After the incubation period, collect the culture medium from each well.[1]

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.[1] This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., 530 nm for a colorimetric assay).[1]

-

Normalize the lactate levels to the cell number or protein concentration.

Western Blot Analysis for HK-II and GAPDH

Objective: To determine the effect of 3-BP on the protein expression levels of key glycolytic enzymes.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well plates

-

3-Bromopyruvate (3-BP)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against HK-II, GAPDH, and a loading control (e.g., β-actin or α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells and treat with 3-BP as described in previous protocols.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer.[7][9]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7][9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with primary antibodies overnight at 4°C.[9]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

-

Quantify the band intensities and normalize to the loading control.

Visualization of 3-Bromopyruvate's Metabolic Impact

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and mechanisms affected by 3-Bromopyruvate.

Caption: 3-BP enters cancer cells via MCT1 and inhibits key enzymes in glycolysis and OXPHOS.

Caption: Logical workflow of 3-BP's induction of apoptosis through metabolic disruption.

Conclusion

3-Bromopyruvate represents a compelling anti-cancer strategy due to its ability to simultaneously dismantle the core energy-producing pathways that are hyperactive in many tumors. Its selective uptake and multi-targeted mechanism of action, leading to profound ATP depletion and oxidative stress, underscore its potential as a potent therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of 3-BP. Continued research into its efficacy, delivery, and combination with other therapies is warranted to translate the promise of this metabolic inhibitor into clinical reality.

References

- 1. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal–organic layer delivers 3-bromopyruvate to mitochondria for metabolic regulation and cancer radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. advimmuno.com [advimmuno.com]

The Advent of a Metabolic Inhibitor: A Technical Guide to the Early Studies and Development of 3-Bromopyruvate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant interest as a potential anti-cancer therapeutic.[1] Structurally similar to pyruvate (B1213749) and lactate (B86563), 3-BP has been investigated for its ability to exploit the unique metabolic phenotype of cancer cells.[2] The foundation of its therapeutic rationale lies in the "Warburg effect," a phenomenon observed in most cancer cells where there is a high rate of glycolysis for energy production, even in the presence of ample oxygen.[2][3] This guide delves into the early, foundational studies that characterized 3-BP, elucidated its mechanism of action, and established its preclinical efficacy, providing a comprehensive overview for researchers in oncology and drug development.

Early Discoveries and Foundational Research

The anti-tumor properties of 3-bromopyruvate were first brought to light in the early 2000s.[4] Initial studies in animal models revealed its high efficacy as an anticancer agent with minimal apparent side effects.[4] This early research established 3-BP as a potent inhibitor of cellular energy metabolism, capable of rapidly depleting intracellular adenosine (B11128) triphosphate (ATP) stores, which leads to cancer cell death.[5]

A crucial aspect of 3-BP's selectivity for cancer cells was found to be its transport mechanism. Studies revealed that 3-BP is preferentially taken up by tumor cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1.[4][5] These transporters are often upregulated in cancer cells to export the large amounts of lactate produced during aerobic glycolysis.[5] This selective uptake provides a therapeutic window, allowing 3-BP to target cancerous tissue while largely sparing normal cells.[4][5]

Mechanism of Action: A Two-Pronged Metabolic Assault

Early investigations into the molecular mechanism of 3-BP revealed its ability to inhibit key enzymes in the central energy-producing pathways of cancer cells. This dual-action approach, targeting both glycolysis and mitochondrial respiration, underscores its potency.

Inhibition of Glycolysis

The primary anti-glycolytic action of 3-BP was initially attributed to the inhibition of Hexokinase II (HK-II).[3] HK-II, the first enzyme in the glycolytic pathway, is frequently overexpressed and bound to the outer mitochondrial membrane in cancer cells.[6] This localization gives it preferential access to mitochondrial-generated ATP.[3] 3-BP was shown to inhibit HK-II, leading to a halt in glycolysis at its very first step and a subsequent depletion of ATP.[3][6]

Further research identified another critical glycolytic target: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][7] 3-BP acts as an alkylating agent, irreversibly binding to and inactivating GAPDH.[7] The functional impairment of GAPDH not only blocks glycolysis downstream but also contributes significantly to the rapid decline in cellular ATP levels.[7][8]

Disruption of Mitochondrial Respiration

In addition to its potent effects on glycolysis, early studies demonstrated that 3-BP also impairs mitochondrial oxidative phosphorylation (OXPHOS).[3] By targeting key components of the mitochondrial respiratory chain, 3-BP further exacerbates the energy crisis within the cancer cell, leading to a comprehensive shutdown of ATP production.[3] This combined inhibition of both major energy pathways is a key feature of 3-BP's efficacy. The consequences of this metabolic collapse are catastrophic for the cancer cell, leading to the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and ultimately, apoptotic cell death.[3][4]

Quantitative Data from Early Studies

The following tables summarize key quantitative findings from early preclinical research on 3-Bromopyruvate.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Cell Viability) | HT-29 (Colon Cancer) | 30 µM (72h) | [8] |

| HCT116 (p53+/+) (Colon Cancer) | 13 µM (72h) | [8] | |

| HCC1143 (TNBC) | 44.87 µM (24h) | [9] | |

| MCF-7 (Breast Cancer) | 111.3 µM (24h) | [9] | |

| Primary Rat Astrocytes | ~100 µM (4h) | [10] | |

| Enzyme Inhibition | |||

| GAPDH (IC50) | HCT116 (Colon Cancer) | < 30 µM | [11] |

| GAPDH (Ki) | In Vitro | ~25 µM | [11] |

| GAPDH (Half-maximal effect) | Primary Rat Astrocytes | ~30 µM | [10] |

| Hexokinase II (Complete Inhibition) | VX2 Tumor Mitochondria | 5 mM | [3] |

| Glycolysis (50% Inhibition) | VX2 Tumor Mitochondria | 2.4 mM | [3] |

Table 1: In Vitro Efficacy and Enzyme Inhibition of 3-Bromopyruvate.

| Animal Model | Cancer Type | Dosage Regimen | Outcome | Reference |

| Xenograft Mouse Model | Colon Cancer (SW480) | 8 mg/kg, intraperitoneal, every 4 days for 28 days | Significantly lower tumor volume compared to vehicle control (890 ± 260 mm³ vs. 1750 ± 374 mm³) | [12] |

| Syngeneic Mouse Model | Pancreatic Cancer | 15 & 20 mg/kg | ~75-80% reduction in tumor growth | [12] |

| Nude Mice | Triple-Negative Breast Cancer (TNBC) | Low, medium, and high concentrations for 15 days | Inhibition of tumor growth, decreased HK activity and ATP production | [2][13] |

Table 2: In Vivo Efficacy of 3-Bromopyruvate in Early Animal Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the core experimental protocols used in the early evaluation of 3-BP.

Synthesis of 3-Bromopyruvic Acid

The synthesis of 3-bromopyruvic acid is a key starting point for research. A common laboratory-scale synthesis involves the following steps:

-

Pyruvic acid is dissolved in a suitable solvent, such as dichloromethane.

-

A catalytic amount of concentrated sulfuric acid is added to the reaction mixture.

-

Bromine is added dropwise to the stirred solution over several hours.

-

The reaction is allowed to proceed, often with continued stirring, during which a white precipitate of 3-bromopyruvic acid forms.

-

The reaction mixture is then diluted with non-polar solvents like cyclohexane (B81311) and petroleum ether to further precipitate the product.

-

The mixture is cooled to enhance crystallization.

-

The resulting crystals are collected by filtration, washed with a non-polar solvent (e.g., petroleum ether), and dried to yield the final product.

Hexokinase Activity Assay

To determine the inhibitory effect of 3-BP on hexokinase activity, a spectrophotometric assay is often employed.[1]

-

Preparation of Reagents: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, NADP+, glucose, and glucose-6-phosphate dehydrogenase (G6PDH).[1]

-

Enzyme Source: A cell or tissue lysate containing hexokinase is prepared.

-

Inhibitor Addition: Various concentrations of 3-BP are added to the wells of a 96-well plate.

-

Reaction Initiation: The reaction is initiated by adding the cell lysate and the reaction mixture to the wells.

-

Measurement: The activity of hexokinase is measured by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by G6PDH. The increase in NADPH is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer.[1]

-

Data Analysis: The rate of NADPH production is proportional to the hexokinase activity. The percentage of inhibition at each 3-BP concentration is calculated relative to a control without the inhibitor.

In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a living system. A typical xenograft study protocol is as follows:

-

Cell Culture: Human cancer cells (e.g., SW480 colon cancer cells) are cultured in appropriate media.[12]

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.[12]

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly using calipers.[12]

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives 3-BP (e.g., 8 mg/kg) via intraperitoneal injection at regular intervals (e.g., every 4 days). The control group receives a vehicle solution.[12]

-

Endpoint: The study continues for a predetermined period (e.g., 28 days), or until tumors in the control group reach a specific size.[12]

-

Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The average tumor volumes and weights between the treatment and control groups are compared to determine the efficacy of 3-BP.[12]

Visualizations: Pathways and Processes

To visually represent the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

Conclusion

The early research on 3-Bromopyruvate laid a robust foundation for its development as a targeted anti-cancer agent. These studies successfully identified its molecular targets within the core energy pathways of cancer cells and demonstrated its potent efficacy in preclinical models. The ability of 3-BP to selectively enter and destroy cancer cells by exploiting their reliance on aerobic glycolysis provided a compelling rationale for its further investigation. While challenges such as its chemical stability remain, the foundational work detailed in this guide continues to inform and inspire ongoing research into metabolic inhibitors as a promising strategy in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. anticancer360.com [anticancer360.com]

- 3. mdpi.com [mdpi.com]

- 4. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Over-expression of GAPDH in human colorectal carcinoma as a preferred target of 3-Bromopyruvate Propyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-Bromopyruvate Inhibits the Growth and Glucose Metabolism of TNBC Xenografts in Nude Mice by Targeting c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Properties of 3-Bromopyruvate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention in the scientific community for its potent anti-cancer properties.[1] Structurally similar to lactate (B86563) and pyruvate, 3-BP is preferentially taken up by cancer cells, primarily through overexpressed monocarboxylate transporters (MCTs).[2] This selective uptake, coupled with its multifaceted mechanism of action targeting key metabolic and signaling pathways, makes 3-BP a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the core biochemical properties of 3-BP, including its effects on cellular metabolism, enzyme kinetics, and signaling cascades.

Mechanism of Action

3-Bromopyruvate exerts its cytotoxic effects primarily by targeting the unique metabolic phenotype of cancer cells, often referred to as the "Warburg effect."[3][4] Most cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen, to support their rapid proliferation. 3-BP effectively disrupts this metabolic program by inhibiting key enzymes in both glycolysis and mitochondrial respiration, leading to a rapid depletion of intracellular ATP and the generation of reactive oxygen species (ROS), ultimately inducing cell death.[2][5]

Data Presentation

The following tables summarize key quantitative data related to the biochemical effects of 3-Bromopyruvate.

Table 1: Inhibitory Constants (Ki) and IC50 Values of 3-Bromopyruvate for Key Metabolic Enzymes

| Enzyme | Organism/Cell Line | Inhibition Parameter | Value | Reference(s) |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | In vitro | Ki | ~25 µM | [3][4] |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Human colorectal cancer HCT116 cells | IC50 | < 30 µM | [3][4] |

| Succinate (B1194679) Dehydrogenase (SDH) | HepG2 cells | IC50 | ~20 µM | [6] |

| Succinate Dehydrogenase (SDH) - Mitochondrial Respiration | HepG2 cells | IC50 | 150 µM | [3][6] |

Table 2: IC50 Values of 3-Bromopyruvate in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference(s) |

| HCT116 | Colorectal Cancer | 72 h | 22.5 ± 0.7 µM | [7] |

| CaCo2 | Colorectal Cancer | 72 h | 36.6 ± 2.1 µM | [7] |

| SW480 | Colorectal Cancer | 72 h | 16.9 ± 1.0 µM | [7] |

| DLD-1 | Colorectal Cancer | 72 h | 16.9 ± 1.3 µM | [7] |

| HCC1143 | Triple-Negative Breast Cancer | 24 h | 44.87 µM | [8] |

| HCC1143 | Triple-Negative Breast Cancer | 48 h | 41.26 µM | [8] |

| MCF-7 | Breast Cancer | 24 h | 111.3 µM | [8] |

| MCF-7 | Breast Cancer | 48 h | 75.87 µM | [8] |

| A549 | Lung Carcinoma | Not Specified | 136.2 ± 1.9 µM | [8] |

| NCI-H460 | Lung Cancer | Not Specified | 59.3 ± 1.1 µM | [8] |

| HL60 | Human Myeloid Leukemia | Not Specified | 20-30 µM (Apoptosis/Necrosis) | [3] |

| HL60 | Human Myeloid Leukemia | Not Specified | 60 µM (Primarily Necrosis) | [3] |

Table 3: Effect of 3-Bromopyruvate on Intracellular ATP Levels

| Cell Line | 3-BP Concentration | Exposure Time | ATP Reduction | Reference(s) |

| HCT116 Colon Carcinoma | 50 µM | 5 h | ~65% | [9] |

| HCT116 Colon Carcinoma | 100 µM | 5 h | ~90% | [9] |

| Hepatocellular Carcinoma (AS-30D) | Not Specified | Not Specified | Selective ATP depletion | [3] |

Signaling Pathways Modulated by 3-Bromopyruvate

3-Bromopyruvate has been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and stress response.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[10] 3-BP has been shown to induce apoptosis via the AKT signaling pathway in breast cancer cells.[11] Specifically, it can induce rapid phosphorylation of AKT at the Threonine 308 (Thr308) position.[7] While 3-BP itself does not appear to directly inhibit mTOR, its combination with mTOR inhibitors like rapamycin (B549165) shows a synergistic effect in suppressing cancer cell growth, suggesting a dual targeting of metabolism and this signaling cascade is a viable therapeutic strategy.[1][9]

p38 MAPK Stress Response Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated in response to cellular stress, including oxidative stress. 3-BP-induced depletion of glutathione (B108866) (GSH) can lead to the activation of the p38 MAPK pathway, which in turn can enhance the cytotoxic effects of 3-BP.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of 3-Bromopyruvate's biochemical properties.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 3-BP on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3-Bromopyruvate (3-BP) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of 3-BP and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[8]

Measurement of Intracellular ATP Levels

This protocol quantifies the depletion of intracellular ATP following treatment with 3-BP.

Materials:

-

Cancer cell line of interest

-

12-well plates

-

3-Bromopyruvate (3-BP)

-

RIPA lysis buffer

-

Luminescence-based ATP Assay Kit (containing nucleotide-releasing buffer and ATP-monitoring enzyme)

-

Luminometer

Procedure:

-

Seed 2 x 105 cells per well in a 12-well plate and incubate for 24 hours.

-

Incubate the cells with various concentrations of 3-BP for a specified time (e.g., 5 hours) at 37°C. Use untreated cells as a control.

-

After incubation, collect the cells and homogenize them in RIPA lysis buffer for 10 minutes on ice.

-

Centrifuge the cell lysates at 13,225 x g for 5 minutes at 4°C.

-

In a 96-well plate, add 100 µL of nucleotide-releasing buffer and 1 µL of ATP-monitoring enzyme to each well.

-

Transfer 30 µL of each cell lysate supernatant to the respective wells.

-

Incubate for 60 seconds at 25°C.

-

Measure the luminescence signal using a luminometer.[11] The signal is proportional to the amount of ATP present.

Hexokinase II (HKII) Activity Assay

This spectrophotometric assay measures the inhibitory effect of 3-BP on HKII activity.

Materials:

-

Cell lysate containing Hexokinase II

-

Tris-HCl buffer (100 mM, pH 8.0)

-

ATP (10 mM)

-

EDTA (0.5 mM)

-

Glucose (2 mM)

-

MgCl2 (10 mM)

-

NADP+ (0.1 mM)

-

Glucose-6-phosphate dehydrogenase (G6PD) (0.1 U/mL)

-

3-Bromopyruvate (3-BP) at various concentrations

-

Spectrophotometer

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, ATP, EDTA, glucose, MgCl2, NADP+, and G6PD.

-

Add 20 µg of protein from freshly prepared cell lysate to 1 mL of the reaction buffer.

-

To test the inhibitory effect of 3-BP, pre-incubate the cell lysate with different concentrations of 3-BP before adding it to the reaction buffer.

-

Measure the conversion of NADP+ to NADPH by monitoring the increase in absorbance at 340 nm over time.

-

To determine the specific activity of HKII, subtract the activity of HKI from the total hexokinase activity.[12]

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This protocol is used to determine the inhibitory effect of 3-BP on GAPDH activity.

Materials:

-

Cell or tissue lysate

-

GAPDH Assay Kit (containing assay buffer, substrate, and developer)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare cell or tissue lysates according to the assay kit instructions.

-

Add 1-50 µL of the sample to each well of a 96-well plate and adjust the final volume to 50 µL with GAPDH Assay Buffer.

-

Prepare a reaction mix containing the GAPDH substrate and developer.

-

Add the reaction mix to each well.

-

Measure the absorbance at 450 nm in a kinetic mode to determine the rate of the reaction. The activity of GAPDH is proportional to the change in absorbance over time.

-

To assess the inhibitory effect of 3-BP, pre-incubate the lysate with various concentrations of 3-BP before adding the reaction mix.

Lactate Dehydrogenase (LDH) Activity Assay

This assay measures the activity of LDH, an enzyme in the glycolytic pathway.

Materials:

-

Cell lysate or purified LDH

-

Assay Buffer (e.g., 200 mM TRIS, pH 8.0)

-

Lithium Lactate solution (50 mM)

-

NAD+/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium Chloride)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, lithium lactate solution, and NAD+/PMS/INT solution to each well.

-

Add 50 µL of the cell lysate or purified enzyme to initiate the reaction.

-

The reaction can be measured as an endpoint assay after a specific time (e.g., 5 minutes) or as a kinetic assay by taking readings at regular intervals.

-

Measure the absorbance at 490 nm. The increase in absorbance is proportional to the LDH activity.

-

To evaluate the effect of 3-BP, pre-incubate the enzyme with different concentrations of 3-BP before adding the substrates.[5][13][14]

Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH (Complex II of the electron transport chain).

Materials:

-

Mitochondrial fractions or cell lysate

-

SDH Activity Assay Kit (containing assay buffer, succinate, and a chromogen like DCPIP)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare mitochondrial fractions or cell lysates.

-

In a 96-well plate, add the assay buffer and the sample.

-

To initiate the reaction, add the succinate solution and the chromogen (e.g., DCPIP).

-

SDH catalyzes the oxidation of succinate to fumarate, and the electrons are transferred to the chromogen, causing a color change.

-

Measure the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time. The rate of color change is proportional to the SDH activity.

-

To assess the inhibitory effect of 3-BP, pre-incubate the sample with various concentrations of 3-BP.[15]

Conclusion

3-Bromopyruvate is a potent and promising anti-cancer agent with a well-defined biochemical mechanism of action. Its ability to simultaneously inhibit glycolysis and oxidative phosphorylation leads to a catastrophic energy crisis within cancer cells, resulting in their death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of 3-BP. Understanding its intricate interactions with cellular metabolism and signaling pathways will be crucial for the design of effective and targeted cancer therapies.

References

- 1. Enhanced antitumor activity of 3-bromopyruvate in combination with rapamycin in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate Dehydrogenase(SDH) Activity Assay Kit [myskinrecipes.com]

- 5. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. portlandpress.com [portlandpress.com]

- 8. 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic Effect of 3-Bromopyruvate in Combination with Rapamycin Impacted Neuroblastoma Metabolism by Inhibiting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hexokinase II inhibition by 3-bromopyruvate sensitizes myeloid leukemic cells K-562 to anti-leukemic drug, daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 15. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to 3-Bromopyruvate as a Glycolysis Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopyruvate (3-BP) is a synthetic, small-molecule alkylating agent that has garnered significant attention as a potent anti-cancer compound. Its primary mechanism of action involves the targeted inhibition of key enzymes in cellular energy metabolism, particularly glycolysis. Most cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect," making them uniquely vulnerable to glycolytic inhibitors like 3-BP.[1][2][3] This technical guide provides a comprehensive overview of 3-BP, focusing on its molecular mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

3-BP exerts its cytotoxic effects through a multi-pronged attack on the energy-producing pathways of cancer cells. As a pyruvate (B1213749) analog, it is selectively taken up by cancer cells, which often overexpress monocarboxylate transporters (MCTs) to export lactate.[4][5][6][7] Once inside the cell, 3-BP's high reactivity as an alkylating agent allows it to covalently modify and inactivate key metabolic enzymes.[4][8]

Inhibition of Glycolysis

3-BP potently inhibits two critical enzymes in the glycolytic pathway:

-

Hexokinase II (HKII): HKII catalyzes the first irreversible step of glycolysis.[9] In many cancer cells, HKII is overexpressed and bound to the outer mitochondrial membrane, a position that grants it preferential access to ATP and couples glycolysis to mitochondrial function.[9][10] 3-BP causes the covalent modification and inhibition of HKII, leading to its dissociation from the mitochondria.[10] This not only halts glycolysis at its entry point but also disrupts the anti-apoptotic protection conferred by mitochondrial-bound HKII.[9][10]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Several studies identify GAPDH as a primary target of 3-BP.[5][6][7][8] 3-BP alkylates critical cysteine residues in the active site of GAPDH, leading to its irreversible inactivation.[2] Inhibition of GAPDH creates a significant bottleneck in the glycolytic pathway, leading to a rapid depletion of intracellular ATP.[5][7]

Disruption of Mitochondrial Respiration

Beyond glycolysis, 3-BP also targets mitochondrial oxidative phosphorylation (OXPHOS). It has been shown to inhibit multiple complexes of the electron transport chain:

-

Complex I & II (Succinate Dehydrogenase - SDH): 3-BP impairs mitochondrial respiration by inhibiting Complex I and particularly Complex II (SDH).[1][4][11][12] The inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, further crippling ATP production and leading to the generation of reactive oxygen species (ROS).[4][13]

Induction of Cell Death

The combined inhibition of glycolysis and OXPHOS leads to a catastrophic depletion of cellular ATP.[4][7][8] This energy crisis, coupled with increased oxidative stress from ROS production, triggers multiple cell death pathways.[4][14] The dissociation of HKII from the mitochondria allows pro-apoptotic proteins to induce the release of apoptosis-inducing factor (AIF), leading to caspase-independent apoptosis.[1][10] At higher concentrations, the severe ATP depletion can also lead to necrosis.[9][13]

Quantitative Data

The efficacy of 3-BP varies across different cancer cell lines and experimental conditions. The following tables summarize key quantitative data reported in the literature.

Table 1: In Vitro Cytotoxicity (IC₅₀) of 3-Bromopyruvate

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 50 | Not Specified | [11] |

| LNCaP | Prostate Cancer | 70 | Not Specified | [11] |

| HCC1143 | Triple-Negative Breast Cancer | 44.87 | 24 | [15] |

| HCC1143 | Triple-Negative Breast Cancer | 41.26 | 48 | [15] |

| MCF-7 | Breast Cancer (Non-TNBC) | 111.3 | 24 | [15] |

| MCF-7 | Breast Cancer (Non-TNBC) | 75.87 | 48 | [15] |

| HCT116 | Colorectal Cancer | < 30 (for GAPDH inhibition) | Not Specified | [2] |

| Panc-2 | Pancreatic Cancer | ~15 (for 95% cell death) | Not Specified | [16] |

| A549 | Lung Cancer | 16.3 (Derivative 3b) | Not Specified | [17] |

| MDA-MB-231 | Breast Cancer | 19.1 (Derivative 3b) | Not Specified | [17] |

| HepG2 | Liver Cancer | 14.5 (Derivative 3b) | Not Specified | [17] |

Table 2: Enzyme Inhibition Data

| Target Enzyme | Cell Line / System | Inhibition Metric | Value | Reference |

| GAPDH | HepG2 Cells | >70% activity inhibition | 150 µM (30 min) | [2] |

| GAPDH | Purified Enzyme (in vitro) | Kᵢ (inhibition constant) | ~25 µM | [1][2] |

| Succinate Dehydrogenase (SDH) | HepG2 Cells | IC₅₀ for respiration inhibition | 150 µM | [1] |

| Hexokinase II (HKII) | General | Complete inhibition | 5 mM | [1] |

| 3-Phosphoglycerate Kinase (3-PGK) | HepG2 Cells | ~75% activity loss | Not Specified | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of 3-BP.

Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of viability.

-

Cell Seeding: Seed cells (e.g., 6 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[13][18]

-

Treatment: Treat cells with various concentrations of 3-BP and incubate for the desired period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 5 mg/ml) to each well and incubate for 4 hours at 37°C.[13][18]

-

Solubilization: Remove the MTT solution and add 150 µl of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]

-

Measurement: After 30 minutes, measure the absorbance at 490 nm using a microplate reader.[13] Cell viability is expressed as a percentage relative to untreated control cells.

This assay distinguishes viable from non-viable cells based on membrane integrity.

-

Cell Culture & Treatment: Grow cells to a concentration of 1 x 10⁶ cells/mL and treat with various concentrations of 3-BP for the desired time (e.g., up to 24 hours).[4]

-